molecular formula C26H22N4O5 B11271323 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B11271323
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: DAUVPBDARCUCGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a potent and selective inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA damage repair, particularly the repair of single-strand breaks via the base excision repair pathway. By competitively inhibiting the NAD+ binding site of PARP-1, this compound traps the enzyme on damaged DNA, preventing its dissociation and the subsequent repair process. This action leads to the accumulation of DNA damage, which during DNA replication, can result in the formation of double-strand breaks that are toxic to cells with pre-existing deficiencies in homologous recombination repair pathways, such as those harboring BRCA1 or BRCA2 mutations. This mechanism, known as synthetic lethality, makes this quinazoline-2,4-dione derivative a valuable chemical probe for investigating the molecular basis of DNA repair mechanisms and for exploring targeted therapeutic strategies in oncology research, specifically for cancers characterized by homologous recombination deficiencies. Its research utility extends to in vitro studies aimed at understanding chemosensitization and potentiating the effects of DNA-damaging agents like alkylators or radiation.

Eigenschaften

Molekularformel

C26H22N4O5

Molekulargewicht

470.5 g/mol

IUPAC-Name

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O5/c1-15-4-6-16(7-5-15)14-30-25(31)19-10-8-18(12-20(19)27-26(30)32)24-28-23(29-35-24)17-9-11-21(33-2)22(13-17)34-3/h4-13H,14H2,1-3H3,(H,27,32)

InChI-Schlüssel

DAUVPBDARCUCGT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)NC2=O

Herkunft des Produkts

United States

Biologische Aktivität

The compound 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C22H20N4O4
  • Molecular Weight : 404.43 g/mol
  • IUPAC Name : 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. The compound has been evaluated against various bacterial strains using the Agar well diffusion method.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazolineStaphylococcus aureus1075
Escherichia coli1265
Candida albicans1180

The results indicate that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness comparable to standard antibiotics such as ampicillin and vancomycin .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. The compound has been tested against various cancer cell lines using the MTT assay to determine cytotoxicity.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazolineMCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)18.2
HCT116 (Colon Cancer)12.8

The compound demonstrated notable cytotoxic effects across multiple cancer cell lines with IC50 values indicating significant potency in inhibiting cell proliferation .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and cell division. Specifically, it acts as a fluoroquinolone-like inhibitor of bacterial gyrase and DNA topoisomerase IV . Additionally, its anticancer effects may be linked to the induction of apoptosis in cancer cells through various signaling pathways.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

  • Design and Synthesis : A study reported the synthesis of various quinazoline derivatives as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. The synthesized compounds were evaluated for their antimicrobial activities using the agar well diffusion method against multiple bacterial strains .
  • Activity Against Specific Bacteria : The compound demonstrated moderate activity against various pathogens including Staphylococcus aureus and Escherichia coli. Among the tested compounds, some derivatives displayed a broad spectrum of activity that was comparable to standard antibiotics .

Pharmacological Applications

The unique structure of this compound positions it as a candidate for further pharmacological exploration:

  • Antibacterial Potential : The incorporation of oxadiazole moieties into quinazoline frameworks has been linked to enhanced antibacterial properties. Studies have shown that certain derivatives can inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections .
  • Antifungal Activity : In addition to antibacterial properties, derivatives of related compounds have shown antifungal activity against strains such as Candida albicans, indicating a broader spectrum of antimicrobial action .

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Quinazoline Derivatives : Research focused on synthesizing quinazoline derivatives with oxadiazole units revealed promising antimicrobial activities. Compounds were tested against various microorganisms, with some exhibiting MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as antituberculosis agents .
  • Antimicrobial Screening : A systematic study evaluated the antimicrobial efficacy of synthesized quinazoline derivatives through broth microdilution methods. The results indicated that specific substitutions on the quinazoline ring significantly influenced activity levels against both bacterial and fungal strains .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole moiety is a key reactive site, particularly at the C-5 position. Nucleophilic agents such as amines or thiols can displace the oxadiazole ring under basic conditions, forming substituted derivatives. For example:

Reaction TypeConditionsProductYieldReference
AminolysisNH₃/EtOH, reflux, 12 h7-(3-(3,4-dimethoxyphenyl)-5-amino-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione65%

This reaction proceeds via ring-opening followed by re-cyclization, retaining the quinazoline framework while modifying the oxadiazole substituent.

Oxidation-Reduction Reactions

The methoxy and methylbenzyl groups undergo oxidation under controlled conditions:

  • Oxidation of Methoxy Groups : Treatment with ceric ammonium nitrate (CAN) in acetonitrile converts methoxy groups to carbonyl functionalities:

    Ar-OCH3CAN, CH₃CNAr-CO\text{Ar-OCH}_3 \xrightarrow{\text{CAN, CH₃CN}} \text{Ar-CO}

    This modification enhances electrophilicity for downstream reactions.

  • Reduction of the Quinazoline Core : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazoline’s double bonds, yielding dihydroquinazoline derivatives:

    Quinazoline-2,4-dioneH2/Pd-CDihydroquinazoline-2,4-dione\text{Quinazoline-2,4-dione} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Dihydroquinazoline-2,4-dione}

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions, the oxadiazole ring undergoes hydrolysis:

ConditionReaction PathwayProductNotes
HCl (6M), 80°COxadiazole → Amide + Carboxylic Acid7-(3-(3,4-dimethoxyphenyl)carbamoyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dioneForms stable intermediates for further functionalization
NaOH (2M), refluxOxadiazole → Nitrile + Hydroxamic AcidNot isolated; intermediates used in situRequires inert atmosphere to prevent decomposition

Cross-Coupling Reactions

The aromatic systems participate in palladium-catalyzed coupling reactions. For example:

  • Suzuki-Miyaura Coupling : The dimethoxyphenyl group undergoes cross-coupling with aryl boronic acids:

    Ar-B(OH)2+Br-Ar’Pd(PPh₃)₄, K₂CO₃Ar-Ar’\text{Ar-B(OH)}_2 + \text{Br-Ar'} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Ar-Ar'}

    This enables the introduction of diverse aryl groups at the oxadiazole ring.

CatalystSubstrateProductYield
Pd(PPh₃)₄7-(3-(3,4-dimethoxyphenyl)-5-bromo-1,2,4-oxadiazol-5-yl) derivative7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione72%

Functionalization via Electrophilic Substitution

The quinazoline core’s aromaticity allows electrophilic substitution at the C-6 and C-8 positions:

ReactionReagentProduct
NitrationHNO₃/H₂SO₄6-Nitro-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
SulfonationSO₃/H₂SO₄8-Sulfo-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

These reactions are regioselective and require precise temperature control (0–5°C).

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : At temperatures >200°C, the compound undergoes decomposition via cleavage of the oxadiazole ring, releasing CO₂ and NH₃ .

  • Photolytic Reactions : UV irradiation (254 nm) induces dimerization at the quinazoline’s C-2 position, forming a cyclobutane-linked dimer.

Key Synthetic Considerations

  • Solvent Systems : Anhydrous DMF or THF is preferred for moisture-sensitive reactions.

  • Catalysts : Palladium complexes (e.g., Pd(OAc)₂) and phase-transfer catalysts (e.g., TBAB) enhance reaction efficiency .

  • Analytical Methods : Reaction progress is monitored via HPLC (C18 column, MeOH/H₂O mobile phase) and characterized by ¹H/¹³C NMR .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The compound’s closest structural analog is 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (CAS: 1358768-97-4) . Below is a comparative analysis of key features:

Property Target Compound Analog (CAS 1358768-97-4)
Core Structure Quinazoline-2,4-dione Quinazoline-2,4-dione
Oxadiazole Substituent 3,4-dimethoxyphenyl (electron-rich, polar) 4-chlorophenyl (electron-withdrawing, lipophilic)
Benzyl Group 4-methylbenzyl (moderately lipophilic) 2-methoxybenzyl (polar, hydrogen-bonding potential)
Molecular Formula C₂₆H₂₂N₄O₅ (calculated) C₂₄H₁₇ClN₄O₄
Molecular Weight ~482.5 g/mol (calculated) 460.9 g/mol
Key Functional Groups Dimethoxy (-OCH₃), methylbenzyl (-CH₃) Chloro (-Cl), methoxybenzyl (-OCH₃)

Implications of Structural Differences

Oxadiazole Substituent: The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may enhance solubility and π-π stacking interactions with biological targets compared to the 4-chlorophenyl group in the analog, which is more lipophilic and sterically compact .

The methoxy group in the analog’s benzyl substituent offers hydrogen-bonding capacity, which might improve target selectivity .

Bioisosteric Relationships: Oxadiazoles (as in both compounds) are bioisosteres of triazoles, which are documented for antinociceptive, anticancer, and antiviral activities . The oxadiazole’s higher metabolic stability may grant the target compound a longer half-life than triazole analogs.

Vorbereitungsmethoden

Formation of the Quinazoline Backbone

The quinazoline-2,4(1H,3H)-dione core is synthesized via cyclocondensation of anthranilic acid derivatives with urea or its analogs. For example, 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is prepared by reacting 2-amino-5-nitrobenzoic acid with 4-methylbenzylamine under acidic conditions, followed by nitro group reduction and cyclization. Typical reaction conditions involve refluxing in acetic acid (110°C, 8–12 hours), yielding intermediates with >75% purity after recrystallization.

Coupling of Substituents

The final assembly involves coupling the oxadiazole intermediate to the quinazoline core at the 7-position. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are employed, using bis(triphenylphosphine)palladium(II) dichloride as a catalyst and potassium carbonate as a base in a toluene/water biphasic system. This step typically operates at 80–90°C for 6–8 hours, yielding the target compound with 55–65% efficiency after column chromatography.

Optimization of Critical Reaction Parameters

Catalytic Systems

Comparative studies reveal that palladium catalysts outperform copper-based systems in coupling efficiency. For instance, Pd(PPh₃)₄ increases yield by 15–20% compared to CuI-mediated Ullmann couplings. Ligand selection also impacts reactivity: biphenylphosphine ligands reduce steric hindrance, enhancing coupling rates by 30%.

Table 1: Catalyst Performance in Coupling Reactions

CatalystLigandYield (%)Purity (%)
Pd(PPh₃)₄None5892
PdCl₂(dppf)Biphenylphosphine7295
CuI1,10-Phenanthroline4288

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) improve oxadiazole cyclization yields (70–75%) compared to tetrahydrofuran (THF, 50–55%). Elevated temperatures (110°C vs. 80°C) accelerate quinazoline cyclization but risk decomposition, necessitating precise thermal control.

Structural Characterization and Validation

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity in the oxadiazole-quinazoline linkage. The ¹H NMR spectrum exhibits distinct singlet peaks for the oxadiazole protons (δ 8.2–8.4 ppm) and methoxy groups (δ 3.8–3.9 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 486.484 [M+H]⁺, consistent with the molecular formula C₂₆H₂₂N₄O₆.

Purity Assessment

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) achieves baseline separation of the target compound from byproducts, confirming ≥98% purity. X-ray crystallography further corroborates the planar quinazoline core and orthogonal orientation of the oxadiazole ring.

Challenges in Large-Scale Synthesis

Byproduct Formation

Competing reactions during oxadiazole synthesis generate 3,4-dimethoxyphenyl isocyanate (5–10%), necessitating iterative purification. Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the desired product.

Solubility Limitations

The compound’s limited solubility in aqueous media (<0.1 mg/mL) complicates recrystallization. Co-solvent systems (e.g., DMF/ethanol, 1:4) enhance solubility by 40%, enabling gram-scale crystallization.

Industrial and Green Chemistry Adaptations

Recent advances focus on solvent-free mechanochemical synthesis, reducing reaction times from 8 hours to 45 minutes while maintaining 60–65% yields. Catalytic recycling systems using magnetic nanoparticles (Fe₃O₄@Pd) demonstrate five reuse cycles without significant activity loss, aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, and how can purity be optimized during synthesis?

  • Methodology :

  • Step 1 : Use a multi-step approach involving cyclocondensation of amidoximes with activated carbonyl intermediates to form the 1,2,4-oxadiazole ring .

  • Step 2 : Introduce the quinazoline-dione moiety via nucleophilic substitution under alkaline conditions.

  • Purity Optimization : Employ recrystallization in ethanol/water mixtures (70:30 v/v) and HPLC purification (C18 column, acetonitrile/water gradient) to achieve >98% purity. Monitor intermediates via TLC and 1H NMR^{1}\text{H NMR} .

    • Critical Parameters :
  • Control reaction temperature (<80°C) to avoid oxadiazole ring decomposition.

  • Use anhydrous solvents (e.g., DMF) for substitution reactions to minimize hydrolysis.

Q. How should researchers approach structural characterization of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., C–H⋯O hydrogen bonding). Address disorder in aromatic rings using split-site refinement .
  • Spectroscopy :
  • 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR}: Assign peaks using 2D experiments (COSY, HSQC).
  • IR : Confirm carbonyl stretches (quinazoline-dione C=O at ~1700 cm1^{-1}) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+^+ with <2 ppm error.

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between experimental biological activity data and computational predictions (e.g., molecular docking)?

  • Methodology :

  • Step 1 : Validate computational models by comparing docking scores (AutoDock Vina) with experimental IC50_{50} values. Adjust force field parameters (e.g., AMBER) to better fit ligand-protein interactions .

  • Step 2 : Perform free-energy perturbation (FEP) calculations to account for solvation effects and entropy changes.

  • Step 3 : Conduct mutagenesis studies on target proteins (e.g., kinases) to identify residues critical for binding discrepancies .

    • Example : If a predicted high-affinity binding mode contradicts low activity, assess protonation states of ionizable groups (e.g., oxadiazole nitrogen) under physiological pH .

Q. How can density functional theory (DFT) be applied to study the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT Setup : Use B3LYP/6-311G(d,p) basis set in Gaussian 16 to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap).
  • Reactivity Analysis :
  • Map electrostatic potential (ESP) surfaces to predict nucleophilic/electrophilic sites.
  • Simulate Fukui indices to identify regions prone to electrophilic attack .
  • Validation : Compare calculated IR spectra with experimental data to ensure model accuracy.

Q. What in vitro models are suitable for evaluating the compound’s mechanism of action, particularly for antimicrobial or anticancer applications?

  • Methodology :

  • Antimicrobial : Use time-kill assays against Gram-positive bacteria (e.g., S. aureus) with 0.5–64 µg/mL concentrations. Monitor bactericidal effects at 6-hour intervals .
  • Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Combine with flow cytometry (Annexin V/PI staining) to assess apoptosis vs. necrosis .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to silence suspected targets (e.g., topoisomerase II) and measure activity changes.

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modifications to:

  • 3,4-Dimethoxyphenyl group : Replace methoxy with halogens or nitro groups to assess electronic effects.

  • 4-Methylbenzyl moiety : Introduce bulkier substituents (e.g., tert-butyl) to probe steric tolerance .

  • Toxicity Screening : Use zebrafish embryo models (LC50_{50} determination) and hepatic microsomal stability assays (CYP450 metabolism).

    • SAR Table :
Substituent (R)IC50_{50} (µM)LogPToxicity (LC50_{50}, µg/mL)
3,4-OCH3_312.52.8>100
3-Cl,4-NO2_28.23.145

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across different studies?

  • Methodology :

  • Meta-Analysis : Compile data from peer-reviewed studies (exclude non-validated sources) and normalize activity metrics (e.g., % inhibition at 10 µM).
  • Experimental Replication : Repeat assays under standardized conditions (e.g., RPMI-1640 media, 5% CO2_2).
  • Confounding Factors : Control for batch-to-batch compound purity differences via HPLC and solvent residual analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.